1-[(tert-butoxy)carbonyl]-4'-(hydroxymethyl)-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1'-carboxylic acid
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Description
1-[(tert-butoxy)carbonyl]-4'-(hydroxymethyl)-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1'-carboxylic acid is a useful research compound. Its molecular formula is C14H21NO6 and its molecular weight is 299.323. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Enantiopure Analogues and Derivatives
Research has been conducted on the synthesis of enantiomerically pure analogues of 3-hydroxyproline and derivatives, demonstrating the versatility of spirocyclic compounds in constructing restricted analogues with potential applications in medicinal chemistry. The methodologies involve sophisticated synthetic routes like the Diels–Alder reaction, highlighting the compound's utility in accessing enantiomerically pure precursors of pharmacologically significant molecules (Avenoza et al., 2002).
Novel Synthetic Approaches to Non-natural Amino Acids
Innovative synthetic approaches have been developed to create non-natural conformationally rigid spiro-linked amino acids, showcasing the compound's role in producing analogues of biologically important amino acids. These methods enable the synthesis of complex structures that could serve as scaffolds for drug development, underscoring the potential for creating new therapeutic agents (Yashin et al., 2019).
Development of Spirocyclic Heterocycles
Research on the synthesis of functionalized spirocyclic oxindoles through multi-component reactions illustrates the compound's application in generating molecules with anticancer activity. This research signifies the compound's role in medicinal chemistry, especially in synthesizing compounds with potential therapeutic benefits against cancer (Filatov et al., 2017).
Creation of Bicyclic Amino Acid Derivatives
Studies on the asymmetric synthesis of bicyclic amino acid derivatives through Aza-Diels-Alder reactions in aqueous solution highlight the compound's utility in accessing novel amino acid derivatives. These derivatives are crucial for developing peptide-based drugs and elucidating the structural requirements for biological activity, demonstrating the compound's impact on advancing drug discovery (Waldmann & Braun, 1991).
Metal-Free Oxidative Spirocyclization
The metal-free oxidative spirocyclization of hydroxymethylacrylamide with 1,3-dicarbonyl compounds provides a novel route to spirooxindoles, showcasing the compound's role in green chemistry. This method emphasizes the importance of developing environmentally benign synthetic strategies for constructing complex molecules, which is crucial for sustainable chemical research (Wang, Guo, & Duan, 2013).
Properties
IUPAC Name |
1-(hydroxymethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO6/c1-11(2,3)20-10(19)15-6-14(7-15)13(9(17)18)4-12(5-13,8-16)21-14/h16H,4-8H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQSLBUQPJWKQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C3(CC(C3)(O2)CO)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.